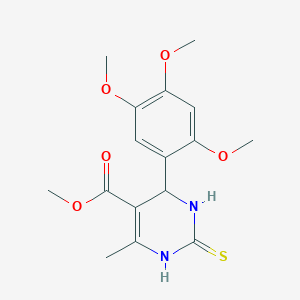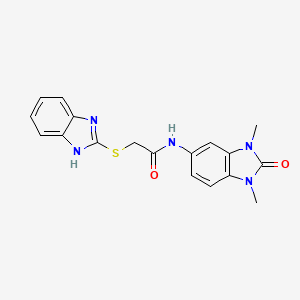
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindole and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not well understood. However, it is believed to interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer and neurodegenerative disorders. It has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its ease of synthesis, stability, and versatility. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One of the potential directions is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential therapeutic applications in various diseases. Additionally, the development of new fluorescent probes based on this compound for the detection of other biological molecules is another potential direction for future research.
Conclusion:
In conclusion, 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a potential candidate for the development of new organic compounds. Its potential therapeutic applications in various diseases and its use as a fluorescent probe for the detection of metal ions in biological systems make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of naphthalene-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a Lewis acid catalyst such as aluminum chloride to obtain the final product.
Applications De Recherche Scientifique
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-18(25-15-10-9-13-5-1-2-6-14(13)11-15)12-21-19(23)16-7-3-4-8-17(16)20(21)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRKJWYFOTTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057071.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)


![2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)


![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)

